3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₅NO₃. It is characterized by the presence of an imino group (–NH) and a carboxylic acid group (–COOH) attached to a cyclohexa-1,4-diene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexa-1,4-diene and appropriate reagents for introducing the imino and carboxylic acid groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as drug development for specific diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Imino-3-oxo-1,4-cyclohexadiene-1-carboxylic acid
- 3,6-Dioxocyclohexa-1,4-diene-1-carboxylic acid
- 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid
Uniqueness
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMTWOQHOHKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577574 |
Source
|
Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143228-42-6 |
Source
|
Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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